Compound Description: (7RS,8SR)-ethyl 6-(1,3-benzodioxol-5-yl)-3-(3-bromo-2-thienyl)-2-oxocyclohex-3-ene-1-carboxylate is a racemic compound that crystallizes with a dihedral angle of 66.91(13)° between the thiophene and benzene rings. []
Relevance: This compound shares a similar core structure with 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole. Both compounds feature a 1,3-benzodioxole group and a substituted thiophene ring. The key difference lies in the presence of a cyclohexene ring with an ethyl carboxylate substituent in this compound, while 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole has a 1,2,4-oxadiazole ring. []
Compound Description: (2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one features a prop-2-en-1-one (enone) fragment that is almost planar and forms dihedral angles of 12.5(3)° and 5.3(4)° with the thiophene and benzene rings, respectively. [] The dihedral angle between the two aromatic rings is 12.60(18)°. [] Intermolecular C—H⋯O interactions contribute to the crystal packing, which consists of undulating (100) sheets with C(11) and C(12) chain motifs. []
Relevance: This compound shares a core structural resemblance to 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole. Both structures contain a 1,3-benzodioxole group connected to a substituted thiophene ring. The primary structural difference lies in the prop-2-en-1-one linker in this compound, compared to the 1,2,4-oxadiazole ring in 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole. []
3-aryl-5-alkyl-1,2,4-oxadiazole derivatives
Compound Description: 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives are reported to act as melanin-concentrating hormone receptor subtype-1 (MCH R1) antagonists, potentially reducing food intake and offering a potential therapeutic approach for obesity. [] These derivatives are represented by the general formula (1) with R1 as (C3-C5) branched alkyl, (C1-C3)dialkylamino(C1-C3)alkyl, or (C1-C3) linear alkyl optionally substituted by pyridine, piperidine, or (C5-C7) cycloalkyl; R2 as halogen-substituted phenyl, CF3-substituted phenyl, phenyl substituted by phenoxy optionally substituted by halogen, or (benzo[1,3]dioxol-5-yl)phenyl; and X as -NHCO- or -NHCONH-. []
Relevance: These derivatives are structurally related to 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole, both belonging to the 1,2,4-oxadiazole class of compounds. The variations in R1, R2, and X substituents within this series highlight the potential for structural modifications to influence MCH R1 antagonism and potentially other biological activities. []
5-(2,2-dimethyl-(1,3)dioxolan-4-yl)-3H-(1,3,4)oxadiazole-2-thione and 5-(2,2-dimethyl-(1,3)dioxolan-4-yl)-4H-(1,2,4)triazole-3-thiol
Compound Description: These compounds are synthesized from D-glyceraldehyde, which resembles trioses, and are considered potential models for acyclic C-nucleosides. []
Relevance: These compounds are structurally related to 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole as they incorporate a dioxolane ring, which shares similarities with the benzodioxole ring in 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole. Both the dioxolane and benzodioxole rings are cyclic acetals. Furthermore, the presence of the 1,3,4-oxadiazole-2-thione and 1,2,4-triazole-3-thiol moieties in these compounds suggests a potential connection to the biological activities observed for 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole, which might be related to the presence of the oxadiazole ring. []
Compound Description: SEW2871 is a selective S1P1 receptor agonist. [, , , , ] It has been shown to improve the renal microcirculation during sepsis in mice by restoring capillary perfusion and improving renal function. [] It is also reported to produce antinociception in acute thermal pain models in mice, but tolerance develops to its antinociceptive effects with repeated administration. [] In contrast, SEW2871 does not induce tolerance in chronic neuropathic pain models and may produce persistent antiallodynic effects by functionally antagonizing pronociceptive S1P1 signaling after repeated administration. []
Compound Description: Compound 7 is a potent anti-HIV-1 compound that targets the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. [] It exhibits broadly neutralizing anti-HIV activity, with IC50 values ranging from 7.5 to 15.6 μM for group M isolates. [] Mechanistically, Compound 7 competes with PI(4,5)P2 for binding to the MA protein, which ultimately hinders the production of new virus particles. [] Mutations within the PI(4,5)P2 binding site of MA diminish the antiviral effect of Compound 7. []
Compound Description: Macrocycle 1, synthesized from isophthalic dihydrazide, demonstrates significant antibacterial activity against various bacterial strains, including P. aeruginosa, K. pneumoniae, S. aureus, and S. typhi. [] Its antibacterial activity is comparable to the standard drug ciprofloxacin. [] Additionally, macrocycle 1 exhibits notable in vitro antioxidant effects through DPPH scavenging, total antioxidant capacity, total reductive capacity, and H2O2 scavenging activity. []
Relevance: Macrocycle 1 is structurally related to 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole as it incorporates multiple 1,3,4-oxadiazole rings within its macrocyclic structure. [] This structural feature suggests a potential link between the oxadiazole ring and the observed antibacterial and antioxidant activities.
Compound Description: This compound is part of a series of 2,5-disubstituted 1,3,4-oxadiazoles evaluated for their anticonvulsant activity. []
Relevance: Compound 1 is related to 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole as both compounds belong to the 1,3,4-oxadiazole class. [] This structural similarity suggests a potential connection to biological activities, including anticonvulsant activity.
Compound Description: This compound is synthesized from furan-2-carbohydrazide and has shown antimicrobial activity against certain microorganisms. []
Relevance: Although 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol (XIII) belongs to the 1,2,4-triazole class, it shares a key structural feature with 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole: the presence of a five-membered heterocyclic ring (furan in XIII and oxadiazole in the main compound). This structural similarity might contribute to the observed antimicrobial activity in both compounds. []
Compound Description: This compound, synthesized from cinnamic acid, is one of three seco-acyclo-N- and -S- nucleoside analogues evaluated for antibacterial activity. [] It has shown promising activity against several microorganisms, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. []
Relevance: This compound is structurally related to 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole through the presence of the 1,3,4-oxadiazole ring. [] Both compounds also share a similar substitution pattern on the oxadiazole ring, with an aromatic group at the 5-position.
Compound Description: This compound is a methyldithiocarbonyl derivative of pyrazine-2-carboxylic acid N′-methyl-hydrazide (1), synthesized by methylation of a CS2 adduct. [] It can be cyclized to 3-methyl-5-pyrazin-2-yl-3H-[1, 3, 4]oxadiazole-2-thione (8) in the presence of triethylamine. [] Compound 2 and its derivatives showed low tuberculostatic activity in vitro. []
Relevance: While not directly containing an oxadiazole ring, compound 2 is a precursor to 3-methyl-5-pyrazin-2-yl-3H-[1, 3, 4]oxadiazole-2-thione (8), a compound structurally related to 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole. Both 8 and 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole belong to the 1,3,4-oxadiazole class, suggesting a potential connection in their biological activity. []
Branched oligoarylsilanes with reactionable terminal groups
Compound Description: This group of compounds, represented by general formula (I), are branched oligoarylsilanes with reactionable terminal groups. [] These compounds are designed for potential applications in materials science due to their high luminescence efficiency, effective intramolecular energy transfer, and increased thermal stability. []
Relevance: The description of these compounds highlights the use of 1,3,4-oxadiazole-2,5-diyl as a potential building block in their synthesis. [] This points to a structural relationship with 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole, which also contains a 1,3,4-oxadiazole ring. The inclusion of the oxadiazole moiety in these branched oligoarylsilanes suggests that it may contribute to the desired properties of these materials, such as luminescence and energy transfer. []
Azilsartan Medoxomil
Compound Description: Azilsartan Medoxomil is an angiotensin II receptor blocker used to treat hypertension. Its chemical structure consists of a 1,2,4-oxadiazole ring linked to a biphenyl system. [] Various crystal forms of Azilsartan Medoxomil have been developed to improve water solubility, lower melting point, and enhance bioavailability. []
Relevance: Azilsartan Medoxomil shares the 1,2,4-oxadiazole ring with 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole. [] The research on Azilsartan Medoxomil showcases the importance of crystal form optimization for achieving desired pharmaceutical properties, a concept that may also be relevant for 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole and its potential applications.
5-[2-(phenylamino)ethyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione and 5-[2-(phenylamino)ethyl]-2,3-dihydro-1,3,4-thiadiazole-2-thione
Compound Description: These two compounds are synthesized from 3-(phenylamino)propanehydrazide and represent azolethione derivatives. []
Relevance: These compounds, specifically 5-[2-(phenylamino)ethyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione, are structurally related to 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole by the presence of the 1,3,4-oxadiazole ring. [] Although the substituents on the oxadiazole ring differ, the shared core structure suggests a possible relationship in their chemical reactivity and potential biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.